Cas no 99592-53-7 (2-(bromomethyl)-5-chloro-1-benzothiophene)
2-(bromomethyl)-5-chloro-1-benzothiophene Chemical and Physical Properties
Names and Identifiers
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- Benzo[b]thiophene, 2-(bromomethyl)-5-chloro-
- 2-(Bromomethyl)-5-chloro-1-benzothiophene
- 2-Bromomethyl-5-chlorobenzo[b]thiophene
- EN300-104933
- SCHEMBL424764
- DE-0703
- 2-bromomethyl-5-chloro-benzo[b]thiophene
- (bromomethyl)-5-chlorobenzo[b]thiophene
- DTXSID50545714
- 2-(bromomethyl)-5-chlorobenzo[b]thiophene
- MFCD16622781
- 99592-53-7
- VTQJFFDCDCIHAB-UHFFFAOYSA-N
- FT-0681890
- AKOS015835993
- DB-103762
- 2-(bromomethyl)-5-chloro-1-benzothiophene
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- MDL: MFCD16622781
- Inchi: 1S/C9H6BrClS/c10-5-8-4-6-3-7(11)1-2-9(6)12-8/h1-4H,5H2
- InChI Key: VTQJFFDCDCIHAB-UHFFFAOYSA-N
- SMILES: BrCC1=CC2C=C(C=CC=2S1)Cl
Computed Properties
- Exact Mass: 259.90621g/mol
- Monoisotopic Mass: 259.90621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 28.2Ų
2-(bromomethyl)-5-chloro-1-benzothiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 055433-5g |
2-(Bromomethyl)-5-chloro-1-benzothiophene, >95% |
99592-53-7 | >95% | 5g |
$2830.00 | 2023-09-05 | |
| Matrix Scientific | 055433-1g |
2-(Bromomethyl)-5-chloro-1-benzothiophene, >95% |
99592-53-7 | >95% | 1g |
$709.00 | 2023-09-05 | |
| Matrix Scientific | 055433-500mg |
2-(Bromomethyl)-5-chloro-1-benzothiophene, >95% |
99592-53-7 | >95% | 500mg |
$520.00 | 2023-09-05 | |
| Chemenu | CM531280-1g |
2-(Bromomethyl)-5-chlorobenzo[b]thiophene |
99592-53-7 | 95% | 1g |
$*** | 2023-04-18 | |
| abcr | AB269577-500 mg |
2-(Bromomethyl)-5-chloro-1-benzothiophene, 95%; . |
99592-53-7 | 95% | 500mg |
€579.60 | 2023-05-20 | |
| abcr | AB269577-1 g |
2-(Bromomethyl)-5-chloro-1-benzothiophene, 95%; . |
99592-53-7 | 95% | 1g |
€906.10 | 2023-05-20 | |
| Alichem | A169003606-1g |
2-(Bromomethyl)-5-chlorobenzo[b]thiophene |
99592-53-7 | 95% | 1g |
$603.14 | 2023-08-31 | |
| Enamine | EN300-104933-0.05g |
2-(bromomethyl)-5-chloro-1-benzothiophene |
99592-53-7 | 95% | 0.05g |
$212.0 | 2023-10-28 | |
| Enamine | EN300-104933-0.1g |
2-(bromomethyl)-5-chloro-1-benzothiophene |
99592-53-7 | 95% | 0.1g |
$316.0 | 2023-10-28 | |
| Enamine | EN300-104933-0.25g |
2-(bromomethyl)-5-chloro-1-benzothiophene |
99592-53-7 | 95% | 0.25g |
$450.0 | 2023-10-28 |
2-(bromomethyl)-5-chloro-1-benzothiophene Suppliers
2-(bromomethyl)-5-chloro-1-benzothiophene Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 2-(bromomethyl)-5-chloro-1-benzothiophene
2-(bromomethyl)-5-chloro-1-benzothiophene
The compound 2-(bromomethyl)-5-chloro-1-benzothiophene (CAS No: 99592-53-7) is a heterocyclic aromatic compound with significant interest in the fields of organic synthesis and materials science. This compound belongs to the class of benzothiophenes, which are sulfur-containing analogs of benzofurans, and are known for their unique electronic properties and structural versatility.
Benzothiophenes, including 2-(bromomethyl)-5-chloro-1-benzothiophene, have been extensively studied due to their potential applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The presence of sulfur in the aromatic ring introduces a unique combination of electronic and optical properties, making these compounds highly desirable for advanced materials research.
Recent studies have highlighted the role of benzothiophene derivatives in enhancing the efficiency of OLEDs. For instance, researchers have demonstrated that the incorporation of 2-(bromomethyl)-5-chloro-1-benzothiophene into emissive layers can significantly improve device performance by optimizing charge transport and emission characteristics. This is attributed to the compound's ability to act as an efficient electron donor, facilitating better charge balance within the device.
In addition to its electronic applications, 2-(bromomethyl)-5-chloro-1-benzothiophene has also found utility in medicinal chemistry. The bromomethyl group attached to the benzothiophene ring provides a site for further functionalization, enabling the synthesis of bioactive molecules with potential therapeutic applications. Recent advancements in this area have focused on developing derivatives with anti-inflammatory and anticancer properties.
The synthesis of 2-(bromomethyl)-5-chloro-1-benzothiophene typically involves multi-step organic reactions, including nucleophilic aromatic substitution and coupling reactions. Researchers have optimized these processes to achieve higher yields and better purity, which are critical for large-scale production and industrial applications.
From a structural perspective, benzothiophenes like 2-(bromomethyl)-5-chloro-1-benzothiophene exhibit a high degree of planarity due to their aromatic nature. This planarity is crucial for their electronic properties, as it facilitates delocalized π-electron systems that are essential for efficient charge transport in electronic devices.
Moreover, the substitution pattern on the benzothiophene ring plays a significant role in determining the compound's reactivity and functionality. In 2-(bromomethyl)-5-chloro-1-benzothiophene, the bromine atom at position 2 and chlorine atom at position 5 create a unique electronic environment that can be exploited for various chemical transformations. These substituents also influence the compound's solubility and thermal stability, making it suitable for diverse applications.
Recent research has also explored the use of benzothiophene derivatives in sensing applications. For example, derivatives of 2-(bromomethyl)-5-chloro-1-benzothiophene have been employed as sensors for detecting heavy metal ions due to their ability to form stable complexes with such ions. This application underscores the versatility of this compound in different areas of chemistry.
In terms of environmental impact, benzothiophenes like 2-(bromomethyl)-5-chloro-1-benzothiophene are generally considered non-toxic under normal handling conditions. However, proper safety precautions should always be taken when working with any chemical compound to ensure safe laboratory practices.
The growing interest in benzothiophenes has led to increased research activity worldwide. Scientists are continually exploring new synthetic routes, functionalization strategies, and applications for these compounds. As a result, 2-(bromomethyl)-5-chloro-1-benzothiophene remains at the forefront of materials science and organic chemistry research.
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